(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(phenyl)methanone hydrochloride
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Overview
Description
This compound contains a piperazine ring, which is a common feature in many pharmaceuticals, including antipsychotics and antidepressants . It also contains a methylthiazol group, which is found in certain types of antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, a phenyl ring, and a methylthiazol group . The exact 3D conformation would depend on the specific stereochemistry at the chiral centers, if any.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the piperazine ring might undergo reactions with acids or bases, and the phenyl ring might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups present. For example, the presence of a piperazine ring might confer basicity, and the presence of a phenyl ring might increase hydrophobicity .Scientific Research Applications
Novel Low-Voltage-Activated Calcium Channel Blocker
A novel T-type calcium channel blocker, identified as HYP-10, which shares structural similarities with the chemical compound of interest, has been synthesized. This compound has demonstrated potential as both a nociceptive and inflammatory pain reliever as well as an analgesic in a rat neuropathic pain model. A quantification method was developed for the determination of HYP-10 in rat plasma, utilizing liquid chromatography/tandem mass spectrometry with electrospray ionization, highlighting its pharmacokinetic properties (K. Noh et al., 2011).
Synthesis and Biological Activity of Triazole Analogues
A new series of novel triazole analogues of piperazine have been synthesized, including compounds with structural resemblances to the compound . These compounds were evaluated for their antibacterial activity against four human pathogenic bacteria. Certain derivatives showed significant inhibition of bacterial growth, identifying them as potential molecules for further development in antimicrobial therapy (A. Nagaraj et al., 2018).
Synthesis and Antimicrobial Activities of New Pyridine Derivatives
Research into pyridine derivatives has yielded compounds with antimicrobial properties. These compounds, synthesized via reactions involving amino substituted benzothiazoles and chloropyridine, have shown variable and modest activity against investigated strains of bacteria and fungi. This study exemplifies the potential for structurally similar compounds to be used in the development of new antimicrobial agents (N. Patel et al., 2011).
Inhibitors of Tubulin Polymerization
A series of phenylpiperazin-1-yl)methanones derived from tricyclic heterocycles have been screened for their effects on tumor cell growth, inhibition of tubulin polymerization, and induction of cell cycle arrest. Several analogues demonstrated excellent antiproliferative properties against a broad range of cancer cell lines, indicating their potential as novel and potent tubulin polymerization inhibitors (H. Prinz et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Similar compounds have been found to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct binding .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .
Pharmacokinetics
Similar compounds have been found to have various pharmacokinetic properties, such as oral bioavailability, extensive tissue distribution, metabolism by liver enzymes, and renal excretion .
Result of Action
Similar compounds have been found to have various effects, such as anti-inflammatory, antiviral, and antitumor activities .
Action Environment
Similar compounds have been found to be influenced by various environmental factors, such as ph, temperature, and the presence of other substances .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-phenylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS.ClH/c1-13-12-21-15(17-13)11-18-7-9-19(10-8-18)16(20)14-5-3-2-4-6-14;/h2-6,12H,7-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBISVXPZRQDPAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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